
1,1-Dioxido-2,3-dihydro-3-thienyl acetate
Overview
Description
1,1-Dioxido-2,3-dihydro-3-thienyl acetate is an organic compound with the molecular formula C6H8O4S It is a derivative of thienyl acetate, characterized by the presence of a sulfone group (1,1-dioxido) attached to the thienyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-dioxido-2,3-dihydro-3-thienyl acetate typically involves the oxidation of 2,3-dihydro-3-thienyl acetate. Common oxidizing agents used in this process include hydrogen peroxide (H2O2) and peracids. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective formation of the sulfone group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as transition metal complexes can be employed to facilitate the oxidation reaction. The product is then purified using techniques like distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1,1-Dioxido-2,3-dihydro-3-thienyl acetate undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfonic acids.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: Electrophilic substitution reactions can occur at the thienyl ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), peracids.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Halogenated or nitrated thienyl derivatives.
Scientific Research Applications
1,1-Dioxido-2,3-dihydro-3-thienyl acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-dioxido-2,3-dihydro-3-thienyl acetate involves its interaction with molecular targets such as enzymes and receptors. The sulfone group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
2,3-Dihydro-3-thienyl acetate: Lacks the sulfone group, resulting in different chemical properties and reactivity.
1,1-Dioxido-2,3-dihydro-3-thienylamine: Contains an amine group instead of an acetate group, leading to different biological activities.
Uniqueness: 1,1-Dioxido-2,3-dihydro-3-thienyl acetate is unique due to the presence of both the sulfone and acetate groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry.
Biological Activity
1,1-Dioxido-2,3-dihydro-3-thienyl acetate is a chemical compound that has garnered attention for its potential biological activities. This article provides an overview of its biological activity, including relevant research findings, case studies, and comparative data with similar compounds.
- Molecular Formula : C₆H₈O₄S
- Molecular Weight : 176.19 g/mol
- Physical Appearance : White crystalline solid
- Density : 1.39 g/cm³
- Boiling Point : 349.2 ºC at 760 mmHg
The compound features a thienyl group derived from thiophene, indicating the presence of sulfur in its structure. Its unique combination of dioxido and thienyl functionalities may confer distinct chemical reactivity and biological activity compared to other compounds.
Biological Activity Overview
Preliminary studies suggest that this compound exhibits various biological activities, including:
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds highlights its unique features:
Compound Name | Structure Type | Biological Activity | Unique Features |
---|---|---|---|
2-Thiophenecarboxylic Acid | Carboxylic Acid | Antimicrobial | Simple structure without dioxido group |
Thienyl Acetic Acid | Carboxylic Acid | Anticancer | Lacks dioxido functionality |
1-Thioacetone | Thioester | Antimicrobial | Contains sulfur but no dioxido group |
5-Methylthiazole | Thiazole | Antifungal | Different heterocyclic structure |
The uniqueness of this compound lies in its combination of functionalities that may enhance its reactivity and biological activity.
Antimicrobial Studies
Studies involving related thiophene derivatives have demonstrated significant antimicrobial activity . The mechanism often involves the disruption of microbial cell membranes or interference with metabolic processes. Further research is required to confirm these effects for this compound specifically.
The exact mechanism of action for this compound remains to be fully elucidated. However, it is anticipated that the compound may interact with biological targets through:
- Nucleophilic Substitution Reactions : The presence of functional groups allows for potential reactions with nucleophiles in biological systems.
- Oxidative Stress Modulation : Similar compounds have been noted to influence oxidative stress pathways, which could contribute to their anticancer and anti-inflammatory properties.
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic methods are employed to characterize 1,1-Dioxido-2,3-dihydro-3-thienyl acetate and its derivatives?
- Methodological Answer : Characterization typically involves nuclear magnetic resonance (NMR) for structural elucidation of protons and carbons, mass spectrometry (MS) for molecular weight confirmation, and single-crystal X-ray diffraction to resolve stereochemistry and bonding. For example, X-ray studies of related compounds (e.g., 3-Oxo-2,3-dihydro-1H-inden-4-yl acetate) reveal planar molecular geometries and intermolecular interactions like C–H⋯O hydrogen bonds, critical for understanding packing behavior . Key data for 1,1-Dioxido-2,3-dihydro-3-thienyl derivatives include:
- Molecular formula: C₁₃H₁₂F₃NO₃S (average mass: 319.297 g/mol; monoisotopic mass: 319.049) .
- Crystal structure parameters (e.g., R factor = 0.087 for related structures) .
Q. What are the common synthetic routes for preparing this compound derivatives?
- Methodological Answer : Synthesis often involves multi-step protocols with strict control of reaction conditions. For example:
- Step 1 : Functionalization of the thiophene ring via sulfonation or oxidation to introduce the 1,1-dioxide moiety .
- Step 2 : Acetylation using reagents like acetic anhydride or acetyl chloride in anhydrous solvents (e.g., dichloromethane) at 0–25°C .
- Step 3 : Coupling with pharmacophores (e.g., thiazolidinone or fluorobenzylidene groups) via nucleophilic substitution or condensation reactions .
Critical parameters include temperature control (e.g., −10°C for sensitive intermediates) and solvent selection (polar aprotic solvents for SN2 reactions) .
Advanced Research Questions
Q. How do structural modifications in the thiophene ring or acetamide group influence biological activity?
- Methodological Answer : Systematic structure-activity relationship (SAR) studies are essential. Key findings include:
- Thiophene sulfone substitution : Enhances metabolic stability compared to non-sulfonated analogs, as seen in antifungal derivatives .
- Fluorobenzylidene incorporation : Increases affinity for enzymatic targets (e.g., antifungal activity via inhibition of fungal lanosterol demethylase) .
- Methyl/phenyl groups on acetamide : Modulate solubility and membrane permeability, as observed in anti-inflammatory analogs .
Comparative assays (e.g., MIC tests for antimicrobial activity) and computational docking are used to validate these effects .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Contradictions often arise from variability in assay conditions or structural impurities . Strategies include:
- Standardized bioassays : Use uniform protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize inter-lab variability .
- Purity validation : Employ HPLC (≥95% purity thresholds) and LC-MS to confirm compound integrity .
- Meta-analysis : Cross-reference data from analogs (e.g., N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-diethoxybenzamide) to identify trends .
Q. What strategies optimize reaction yields and selectivity in multi-step syntheses of complex derivatives?
- Methodological Answer : Optimization involves:
- Catalyst screening : Pd/C or Ni catalysts for hydrogenation steps improve regioselectivity .
- Solvent polarity adjustment : Use DMF for high-temperature condensations vs. THF for low-temperature substitutions .
- In situ monitoring : FTIR or Raman spectroscopy to track intermediate formation and adjust reaction kinetics .
Example: A 3-step synthesis of N-benzyl-2-(2,6-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide achieved 78% yield via controlled pH (6.5–7.5) and inert atmosphere .
Properties
IUPAC Name |
(1,1-dioxo-2,3-dihydrothiophen-3-yl) acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4S/c1-5(7)10-6-2-3-11(8,9)4-6/h2-3,6H,4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZDXBCNTLVHQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CS(=O)(=O)C=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4S | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.19 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86597-94-6 | |
Record name | 1,1-Dioxido-2,3-dihydro-3-thienyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086597946 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC160587 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160587 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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